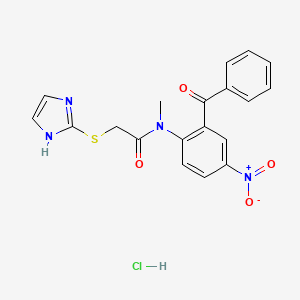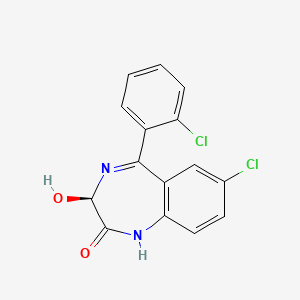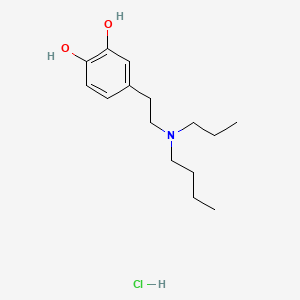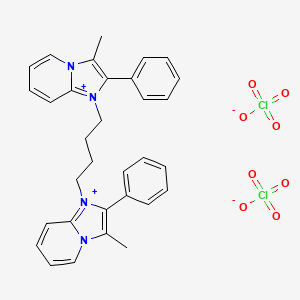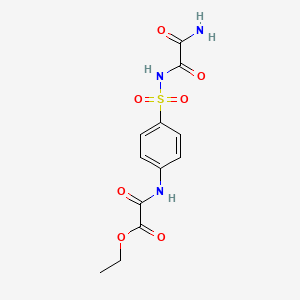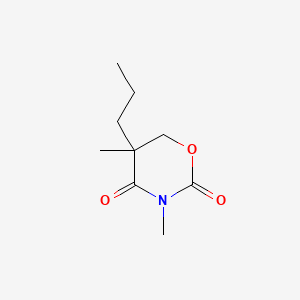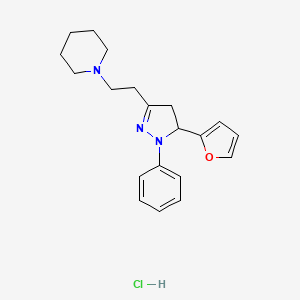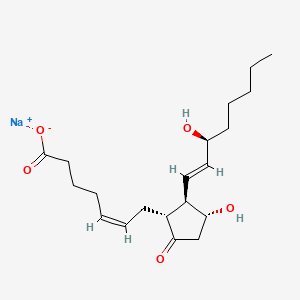
Prostaglandin E2 sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prostaglandin E2 sodium salt is a biologically active lipid compound that belongs to the prostaglandin family. Prostaglandins are derived from arachidonic acid and play crucial roles in various physiological processes, including inflammation, blood flow regulation, and the induction of labor. This compound is particularly known for its involvement in inflammatory responses and its ability to modulate immune functions .
准备方法
Synthetic Routes and Reaction Conditions
Prostaglandin E2 sodium salt can be synthesized through the enzymatic conversion of arachidonic acid. The process involves several steps:
Release of Arachidonic Acid: Arachidonic acid is released from membrane phospholipids by the action of phospholipases.
Conversion to Prostaglandin H2: Arachidonic acid is then converted to an unstable endoperoxide intermediate, prostaglandin H2, by the enzyme cyclooxygenase (COX).
Isomerization to Prostaglandin E2: Prostaglandin H2 is finally isomerized to prostaglandin E2 by specific terminal synthases.
Industrial Production Methods
Industrial production of this compound typically involves the use of biotechnological processes, where enzymes are employed to catalyze the conversion of arachidonic acid to prostaglandin E2. The process is optimized to ensure high yields and purity of the final product .
化学反应分析
Types of Reactions
Prostaglandin E2 sodium salt undergoes various chemical reactions, including:
Oxidation: Prostaglandin E2 can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in prostaglandin E2.
Substitution: Substitution reactions can occur at specific sites on the prostaglandin E2 molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions include various prostaglandin metabolites, which can have different biological activities and functions .
科学研究应用
Prostaglandin E2 sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of prostaglandins.
Biology: this compound is used to investigate the role of prostaglandins in cellular signaling and immune responses.
Medicine: It is employed in research related to inflammation, pain management, and the development of new therapeutic agents.
Industry: This compound is used in the production of pharmaceuticals and as a research tool in various industrial applications
作用机制
Prostaglandin E2 sodium salt exerts its effects by binding to specific prostaglandin receptors, known as EP receptors (EP1, EP2, EP3, and EP4). These receptors are G protein-coupled receptors that activate various intracellular signaling pathways, including the cAMP-PKA pathway. The activation of these pathways leads to diverse physiological responses, such as vasodilation, modulation of immune functions, and induction of labor .
相似化合物的比较
Prostaglandin E2 sodium salt can be compared with other prostaglandins, such as:
Prostaglandin F2α: Known for its role in inducing labor and regulating blood flow.
Prostaglandin D2: Involved in allergic responses and sleep regulation.
Prostaglandin I2 (Prostacyclin): Plays a role in inhibiting platelet aggregation and vasodilation .
This compound is unique due to its wide range of biological activities and its involvement in both pro-inflammatory and anti-inflammatory processes .
属性
CAS 编号 |
53697-17-9 |
|---|---|
分子式 |
C20H31NaO5 |
分子量 |
374.4 g/mol |
IUPAC 名称 |
sodium;(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C20H32O5.Na/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25;/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25);/q;+1/p-1/b7-4-,13-12+;/t15-,16+,17+,19+;/m0./s1 |
InChI 键 |
RNLHOHBNRFOAGH-FNCSRODBSA-M |
手性 SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)[O-])O)O.[Na+] |
规范 SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)[O-])O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[(2,3-dichlorobenzoyl)amino]-3-[[4-[[8-[(2,4-dichlorobenzoyl)amino]-1-hydroxy-3,6-disulfonaphthalen-2-yl]diazenyl]-2,5-dimethoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid](/img/structure/B12772473.png)

